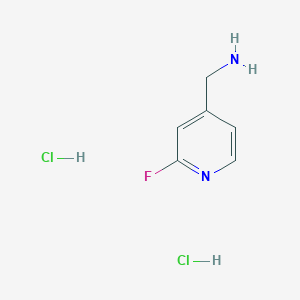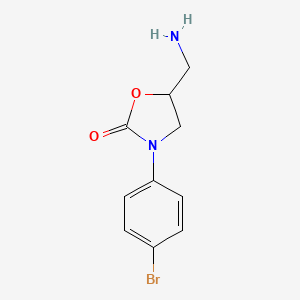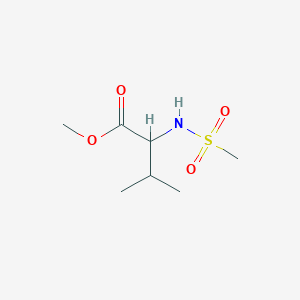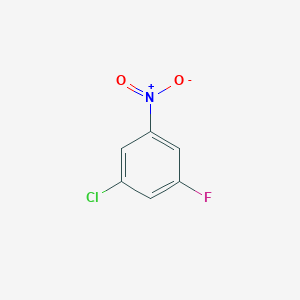
1-Chloro-3-fluoro-5-nitrobenzene
概要
説明
1-Chloro-3-fluoro-5-nitrobenzene is a compound with the molecular formula C6H3ClFNO2 . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Synthesis Analysis
The synthesis of 1-Chloro-3-fluoro-5-nitrobenzene involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-fluoro-5-nitrobenzene consists of a benzene ring with chlorine, fluorine, and nitro groups attached to it . The InChI code for this compound isInChI=1S/C6H3ClFNO2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H . Chemical Reactions Analysis
The compound has different electrophilic character, thus the potential to react with the nucleophile decreases accordingly: p-chloro- > p-fluoro- > unsubstituted nitrobenzene . The electrophilicity of PG fell rapidly en route to the formation of σ H -adducts and it slightly increased in the nucleophile atomic system .Physical And Chemical Properties Analysis
The molecular weight of 1-Chloro-3-fluoro-5-nitrobenzene is 175.54 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors .科学的研究の応用
Analytical Chemistry
In analytical chemistry, 1-Chloro-3-fluoro-5-nitrobenzene can be used as a standard or reference compound in chromatographic analysis and spectroscopic identification of related substances. Its distinct chemical signature helps in the accurate determination of complex mixtures.
These applications demonstrate the versatility of 1-Chloro-3-fluoro-5-nitrobenzene in scientific research, contributing to advancements in various fields of chemistry .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-chloro-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGKOKYKROSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

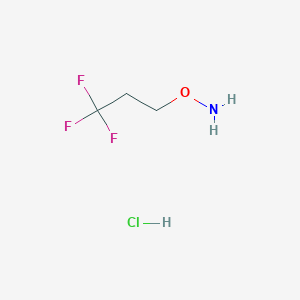
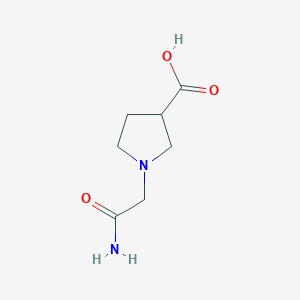
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)
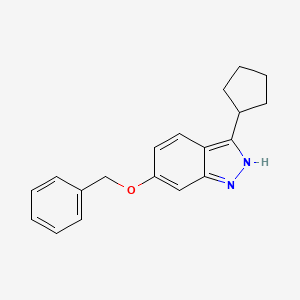
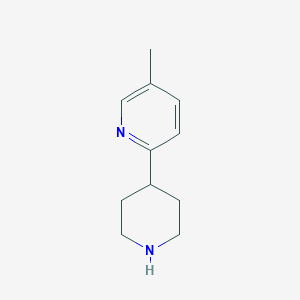
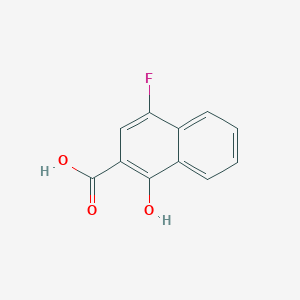
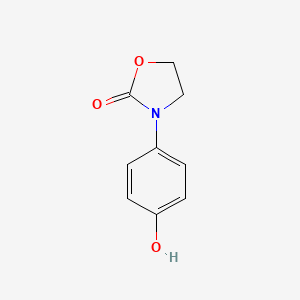
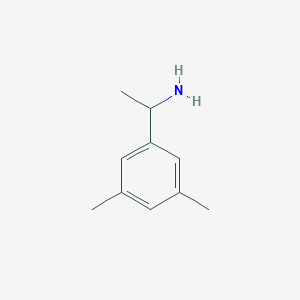
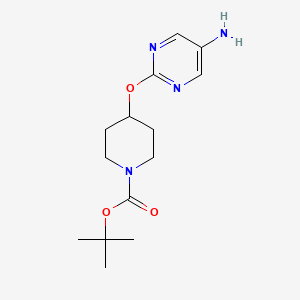
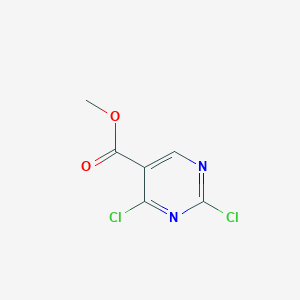
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)
